![molecular formula C22H22ClN3O3 B2772239 N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 1049415-62-4](/img/structure/B2772239.png)
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide, also known as OPC-163493, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Enantioselective Lewis Basic Catalysis
N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide derivatives exhibit promising applications in enantioselective Lewis basic catalysis. A study highlighted the development of l-Piperazine-2-carboxylic acid derived N-formamides as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines, demonstrating significant potential in synthetic organic chemistry. This advancement enables the synthesis of a broad range of substrates with high yields and enantioselectivities, indicating the compound's versatility and efficiency in catalytic processes (Zhouyu Wang et al., 2006).
Synthesis and Biological Evaluation of Coumarin Derivatives
Another significant application involves the synthesis and biological evaluation of innovative coumarin derivatives containing the Thiazolidin-4-one ring. This research contributes to the field of medicinal chemistry by exploring the compound's potential in creating new therapeutic agents. The study provides insights into the synthesis process and the biological properties of these derivatives, offering a foundation for future pharmacological studies (C. K. Ramaganesh et al., 2010).
Molecular Interaction Studies
Molecular interaction studies of related compounds, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, with the CB1 cannabinoid receptor have provided valuable insights into the antagonist activity of these molecules. These studies utilize molecular orbital methods and pharmacophore models, contributing to the understanding of receptor-ligand interactions and offering a basis for the design of receptor-specific drugs (J. Shim et al., 2002).
Antimicrobial Activity of Piperazine and Triazolo-pyrazine Derivatives
Research into piperazine and triazolo-pyrazine derivatives has revealed their potential in developing new antimicrobial agents. A study focused on synthesizing and evaluating the antimicrobial activity of these compounds, finding that certain derivatives displayed superior antimicrobial properties against various bacterial and fungal strains. This work not only adds to the arsenal of antimicrobial agents but also highlights the role of molecular docking studies in identifying promising compounds for further development (M. Patil et al., 2021).
Mechanism of Action
Target of Action
The primary target of this compound is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors .
Mode of Action
This compound acts as a potent and selective ligand for the D4 dopamine receptor . A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. In this case, the compound binds to the D4 dopamine receptor, potentially altering its function .
Biochemical Pathways
dopaminergic signaling pathways . Dopaminergic signaling plays a crucial role in a variety of brain functions, including reward, motivation, and motor control .
Pharmacokinetics
It is soluble in dmso at a concentration of 22 mg/ml, suggesting it may have good bioavailability .
Result of Action
As a ligand for the d4 dopamine receptor, it may influence neuronal activity and neurotransmission in the cns .
Action Environment
Factors such as temperature, ph, and the presence of other molecules could potentially affect its activity .
: Sigma-Aldrich : Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4 …
properties
IUPAC Name |
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O3/c23-17-5-7-18(8-6-17)26-13-11-25(12-14-26)10-9-24-21(27)19-15-16-3-1-2-4-20(16)29-22(19)28/h1-8,15H,9-14H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDULRQQDNOBJJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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